But-2-en-2-ol, (E)-
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Overview
Description
But-2-en-2-ol, (E)-: is an organic compound with the molecular formula C₄H₈O . It is an enol, a type of alcohol where the hydroxyl group is directly bonded to a carbon atom that is part of a double bond. The (E)-configuration indicates that the substituents on the double-bonded carbons are on opposite sides, giving the molecule a trans configuration. This compound is also known by its IUPAC name, (E)-But-2-en-2-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize (E)-But-2-en-2-ol is through the dehydration of butan-2-ol. This process involves heating butan-2-ol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid.
Grignard Reaction: Another method involves the Grignard reaction, where ethylmagnesium bromide reacts with acetaldehyde in the presence of a dry ether solvent.
Industrial Production Methods: Industrial production of (E)-But-2-en-2-ol often involves the catalytic cracking of crude oil or the dimerization of ethylene. These processes are typically carried out in large-scale chemical plants with specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (E)-But-2-en-2-ol can undergo oxidation reactions to form various products, including butanone and butanoic acid.
Reduction: Reduction of (E)-But-2-en-2-ol can yield butane or butanol, depending on the reducing agent used.
Substitution: This compound can also undergo substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides.
Major Products Formed:
Oxidation: Butanone, Butanoic acid
Reduction: Butane, Butanol
Substitution: 2-Chlorobutane, 2-Bromobutane
Scientific Research Applications
Chemistry: (E)-But-2-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of other enols and alkenes. It is also used in the study of reaction mechanisms and kinetics .
Biology and Medicine: In biological research, (E)-But-2-en-2-ol is used to study enzyme-catalyzed reactions involving enols. It is also investigated for its potential use in pharmaceuticals due to its unique chemical properties .
Industry: Industrially, (E)-But-2-en-2-ol is used in the manufacture of solvents, plasticizers, and other chemical intermediates. It is also used in the production of fragrances and flavorings .
Mechanism of Action
The mechanism of action of (E)-But-2-en-2-ol involves its ability to act as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
But-2-en-2-ol, (Z)-: The (Z)-isomer of But-2-en-2-ol has the substituents on the same side of the double bond, resulting in different chemical properties and reactivity.
Butan-2-ol: This compound lacks the double bond present in (E)-But-2-en-2-ol, leading to different reactivity and applications.
2-Methyl-3-buten-2-ol: This compound has a similar structure but with an additional methyl group, affecting its chemical behavior and uses.
Uniqueness: (E)-But-2-en-2-ol is unique due to its trans configuration, which imparts distinct physical and chemical properties compared to its cis isomer and other similar compounds. This configuration affects its boiling point, solubility, and reactivity in various chemical reactions .
Properties
CAS No. |
21451-76-3 |
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Molecular Formula |
C4H8O |
Molecular Weight |
72.11 g/mol |
IUPAC Name |
(Z)-but-2-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3,5H,1-2H3/b4-3- |
InChI Key |
ZEXFAVZTIZXHFA-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C(/C)\O |
Canonical SMILES |
CC=C(C)O |
Origin of Product |
United States |
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